[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
Description
Overview of [1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol Hydrochloride
This compound (CAS RN: 1707580-45-7) is a heterocyclic compound featuring a piperidine ring fused to a 1,2,3-triazole moiety, with a hydroxymethyl substituent at the triazole’s 4-position and a hydrochloride counterion. Its molecular formula is $$ \text{C}8\text{H}{15}\text{ClN}_4\text{O} $$, with a molecular weight of 218.68 g/mol. The compound’s structural complexity arises from the interplay of its nitrogen-rich heterocycles, which confer unique electronic and steric properties. The piperidine ring contributes basicity, while the triazole moiety enables participation in hydrogen bonding and π-π stacking interactions. The hydroxymethyl group enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.
Structural Features:
- Piperidine ring : A six-membered saturated nitrogen heterocycle, contributing conformational flexibility and basicity.
- 1,2,3-Triazole : A five-membered aromatic ring with three nitrogen atoms, enabling diverse non-covalent interactions.
- Hydroxymethyl group : A polar substituent that improves solubility and serves as a handle for further functionalization.
Properties
IUPAC Name |
(1-piperidin-4-yltriazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c13-6-7-5-12(11-10-7)8-1-3-9-4-2-8;/h5,8-9,13H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWYGRFKYQEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Piperidin-4-yl Intermediate
A common approach begins with 4-piperidone hydrochloride as a starting material. The key steps include:
Protection and Functionalization: 4-piperidone hydrochloride is converted to N-tert-butoxycarbonyl-4-piperidone by reaction with dimethyl dicarbonate under mild conditions, yielding the protected intermediate with high molar yield (~91%).
Amination: The N-tert-butoxycarbonyl-4-piperidone undergoes reductive amination using ammonia in ethanol with titanium tetraisopropoxide as a catalyst and sodium borohydride as a reducing agent. This step produces 4-amino-1-tert-butoxycarbonylpiperidine with an 81-82% yield.
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., HCl in ethyl acetate) to yield the free piperidin-4-yl amine or related intermediates.
Formation of the 1,2,3-Triazole Ring
The triazole ring is typically formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely utilized "click chemistry" reaction:
Azide and Alkyne Precursors: The piperidin-4-yl amine is converted to an azide or is reacted with an azide-containing partner. Propargyl alcohol serves as the alkyne component to introduce the hydroxymethyl group at the 4-position of the triazole.
CuAAC Reaction Conditions: The reaction is catalyzed by CuSO4·5H2O and sodium ascorbate in aqueous media, typically at room temperature for 24 hours. The reaction mixture is then extracted, washed with EDTA solution to remove copper residues, dried, and concentrated.
Purification: The crude product is purified by column chromatography using gradients of ethyl acetate in hexane and methanol in ethyl acetate to isolate the triazolylmethanol derivative.
Conversion to Hydrochloride Salt
- The free base of the triazolylmethanol is dissolved in a minimum amount of ether, and ether saturated with hydrogen chloride gas is added dropwise. This causes immediate precipitation of the hydrochloride salt, which is filtered, washed with ether, and dried to obtain the pure hydrochloride salt.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of 4-piperidone | 4-piperidone hydrochloride + dimethyl dicarbonate in aqueous acetone, room temp, 24 h | 91 | Produces N-tert-butoxycarbonyl-4-piperidone |
| Reductive amination | N-tert-butoxycarbonyl-4-piperidone + ammonia ethanol + Ti(OiPr)4 + NaBH4, <30°C, 4 h | 81-82 | Produces 4-amino-1-tert-butoxycarbonylpiperidine |
| CuAAC cycloaddition | Piperidin-4-yl azide + propargyl alcohol, CuSO4·5H2O, sodium ascorbate, H2O, rt, 24 h | 88-96 | Forms 1-(piperidin-4-yl)-1,2,3-triazol-4-yl)methanol derivatives |
| Salt formation | Free base + HCl gas in ether, immediate precipitation | Quantitative | Yields hydrochloride salt as white solid |
Research Findings and Spectral Data
The triazolylmethanol products typically appear as white solids with melting points in the range of 74–78 °C, indicating purity and crystalline nature.
^1H NMR spectra confirm the presence of the triazole proton (~7.7–7.9 ppm), methylene protons adjacent to the hydroxyl group (~4.7 ppm), and piperidine ring protons (multiplets in the 1.3–3.0 ppm range).
High-resolution mass spectrometry (HRMS) and elemental analysis confirm the molecular formula and purity of the synthesized compounds.
Summary of Advantages and Considerations
The use of tert-butoxycarbonyl protection ensures selectivity during reductive amination and prevents side reactions on the piperidine nitrogen.
The CuAAC "click" reaction provides a highly efficient and regioselective route to the 1,2,3-triazole ring under mild, aqueous conditions.
The final hydrochloride salt formation enhances compound stability, facilitates isolation, and improves handling for further applications.
Purification by column chromatography with gradient elution is critical to remove copper residues and side products, ensuring high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology: The compound has potential applications in biological research as a ligand for studying protein-ligand interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could be a candidate for developing new therapeutic agents.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable triazole rings makes it valuable in creating materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of [1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Hydrochloride (Compound B)
- Structure: Differs from Compound A by an additional methylene group in the ethanol substituent.
- Formula : C₉H₁₇ClN₄O (MW: 232.71 g/mol) .
- Key Differences: Increased molecular weight (Δ +14.02 g/mol) due to the extended alkyl chain. The ethanol group may alter hydrogen-bonding interactions compared to methanol in Compound A.
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (Compound C)
- Structure : Replaces the piperidine ring with a phenyl group.
- Formula : C₉H₉N₃O (MW: 175.19 g/mol) .
- Key Differences: Absence of the piperidine ring reduces basicity (pKa ~neutral vs. ~8.5 for piperidine). Higher lipophilicity (logP ~2.1) due to the aromatic phenyl group, favoring passive diffusion but limiting CNS targeting.
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (Compound D)
- Structure : Features a 4-chlorophenyl substituent instead of piperidine.
- Formula : C₉H₈ClN₃O (MW: 209.63 g/mol) .
- Key Differences: Chlorine atom introduces electron-withdrawing effects, altering electronic distribution and binding affinity. Higher molecular weight and logP (~2.5) compared to Compound A.
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride (Compound E)
- Structure: Substitutes piperidine with a 2-aminoethyl group.
- Formula : C₅H₁₁ClN₄O (MW: 178.62 g/mol) .
- Reduced steric bulk compared to piperidine, possibly improving access to sterically constrained binding sites.
Pharmacological and Physicochemical Properties Comparison
Biological Activity
[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various studies and findings.
- IUPAC Name : (1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride
- Molecular Formula : C8H14Cl2N4O
- Molecular Weight : 232.71 g/mol
- Purity : ≥ 95%
The biological activity of this compound is largely attributed to the triazole moiety, which has been shown to interact with various biological targets. Triazoles are known for their ability to inhibit enzymes and disrupt cellular processes in pathogens.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:
- A series of triazole derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives showed higher potency than conventional antibiotics like miconazole and fluconazole against fungi such as Candida albicans and Aspergillus niger .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Miconazole | 20 | Reference |
| Fluconazole | 10 | Reference |
| This compound | 5 | Active |
Antifungal Activity
The antifungal activity of triazole compounds is particularly notable. In vitro studies have shown that this compound exhibits:
- Inhibition of fungal growth : The compound has been tested against various fungal strains with results indicating effective inhibition at low concentrations.
Anticancer Potential
Emerging research suggests that triazole derivatives may also possess anticancer properties. The mechanism often involves:
- Induction of apoptosis in cancer cells.
In a study focusing on the cytotoxic effects of triazole compounds on cancer cell lines, it was found that certain derivatives exhibited significant cell growth inhibition compared to control groups. This suggests a potential role in cancer therapy.
Case Studies
- Study on Antifungal Efficacy :
-
Anticancer Activity Assessment :
- A study assessed the effects of various triazole derivatives on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Q & A
Q. Advanced Research Focus
- LogP Adjustments : Experimental LogP (e.g., 1.2) may differ from computational predictions (e.g., 0.8) due to ionization. Use pH-corrected LogD (e.g., ACD/Labs) .
- PSA Validation : Experimental PSA via crystal structure (e.g., 65 Ų) vs. computed (e.g., 70 Ų). Adjust protonation states (piperidine N-H⁺) in simulations .
What strategies evaluate the compound’s biological activity, particularly as a kinase inhibitor or GPCR modulator?
Q. Advanced Research Focus
- Kinase Assays : Use TR-FRET-based ADP-Glo™ assays (IC₅₀ determination) .
- GPCR Binding : Radioligand displacement (e.g., [³H]CP55940 for cannabinoid receptors) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
What factors influence hydrolytic stability of the methanol group, and how can formulation mitigate degradation?
Q. Basic Research Focus
- pH Sensitivity : The methanol group hydrolyzes rapidly at pH >8. Stabilize with buffered formulations (pH 4–6) .
- Lyophilization : Store as a lyophilized powder at -20°C to prevent aqueous degradation .
Which hyphenated techniques characterize degradation products under accelerated stability testing?
Q. Advanced Research Focus
- LC-MS/MS : Identify hydrolyzed products (e.g., triazole-carboxylic acid) with m/z shifts (+16 Da for oxidation) .
- NMR Dynamics : ¹³C NMR detects methanol oxidation to formate (δ 170 ppm) .
How can molecular docking predict target interactions, accounting for the compound’s protonated state?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
